molecular formula C14H11ClN2O4 B14153656 2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 299954-58-8

2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B14153656
CAS No.: 299954-58-8
M. Wt: 306.70 g/mol
InChI Key: QPNDLOIYBOPUMR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxy-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

299954-58-8

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide

InChI

InChI=1S/C14H11ClN2O4/c1-21-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)

InChI Key

QPNDLOIYBOPUMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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